Cinnamaldehyde, (2,4-dinitrophenyl)hydrazone Cinnamaldehyde, (2,4-dinitrophenyl)hydrazone
Brand Name: Vulcanchem
CAS No.: 20710-28-5
VCID: VC20089540
InChI: InChI=1S/C15H12N4O4/c20-18(21)13-8-9-14(15(11-13)19(22)23)17-16-10-4-7-12-5-2-1-3-6-12/h1-11,17H/b7-4+,16-10+
SMILES:
Molecular Formula: C15H12N4O4
Molecular Weight: 312.28 g/mol

Cinnamaldehyde, (2,4-dinitrophenyl)hydrazone

CAS No.: 20710-28-5

Cat. No.: VC20089540

Molecular Formula: C15H12N4O4

Molecular Weight: 312.28 g/mol

* For research use only. Not for human or veterinary use.

Cinnamaldehyde, (2,4-dinitrophenyl)hydrazone - 20710-28-5

Specification

CAS No. 20710-28-5
Molecular Formula C15H12N4O4
Molecular Weight 312.28 g/mol
IUPAC Name 2,4-dinitro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]aniline
Standard InChI InChI=1S/C15H12N4O4/c20-18(21)13-8-9-14(15(11-13)19(22)23)17-16-10-4-7-12-5-2-1-3-6-12/h1-11,17H/b7-4+,16-10+
Standard InChI Key RLSRMSQNTNYDMC-LVVPDBGKSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES C1=CC=C(C=C1)C=CC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Cinnamaldehyde (2,4-dinitrophenyl)hydrazone features a hydrazone linkage (-NH-N=\text{-NH-N=}) formed between the aldehyde group of cinnamaldehyde and the hydrazine moiety of 2,4-dinitrophenylhydrazine. The compound’s IUPAC name is N-(cinnamylideneamino)-2,4-dinitroaniline, with a SMILES representation of C1=CC=C(C=C1)C=CC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]\text{C1=CC=C(C=C1)C=CC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]} . The presence of electron-withdrawing nitro groups at the 2- and 4-positions of the phenyl ring enhances its reactivity, particularly in nucleophilic addition reactions.

Physical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular Weight312.28 g/mol
Density1.31 g/cm³
Boiling Point503.3°C at 760 mmHg
Flash Point258.2°C
LogP (Partition Coefficient)4.73

The compound’s high thermal stability (decomposition above 250°C) and low vapor pressure (0 mmHg at 25°C) make it suitable for high-temperature applications .

Synthesis and Characterization

Synthetic Methodology

The synthesis involves refluxing equimolar quantities of cinnamaldehyde and 2,4-dinitrophenylhydrazine in acidic ethanol. A representative procedure includes:

  • Dissolving 10 mmol cinnamaldehyde in 20 mL absolute ethanol.

  • Adding 10 mmol 2,4-dinitrophenylhydrazine and 5 drops glacial acetic acid.

  • Refluxing at 80°C for 4–6 hours.

  • Cooling, filtering the precipitate, and recrystallizing from ethanol .

The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration:

Cinnamaldehyde+2,4-DNPHH+Hydrazone+H2O\text{Cinnamaldehyde} + \text{2,4-DNPH} \xrightarrow{\text{H}^+} \text{Hydrazone} + \text{H}_2\text{O}

Yields typically exceed 85% under optimized conditions .

Spectroscopic Characterization

  • FT-IR: A strong absorption band at 1640–1660 cm⁻¹ confirms the C=N stretch of the hydrazone linkage. N-H stretches appear at 3200–3300 cm⁻¹ .

  • ¹H NMR: Resonances at δ 8.5–9.0 ppm (aromatic protons), δ 7.3–7.6 ppm (cinnamyl protons), and δ 10.2 ppm (hydrazone NH) .

  • UV-Vis: λmax at 370–390 nm due to n→π* transitions in the nitro and hydrazone groups.

Applications in Catalysis

Oxidation of Alcohols

Ni(II) and Fe(III) Schiff base complexes derived from cinnamaldehyde hydrazones demonstrate catalytic activity in alcohol oxidation. For example, [Ni(L1)(PPh₃)] (where L1 is a tridentate Schiff base ligand) oxidizes benzyl alcohol to benzaldehyde with 92% conversion using tert-butyl hydroperoxide (TBHP) as an oxidant .

Table 2: Catalytic Performance of Metal Complexes

CatalystSubstrateProductConversion (%)
[Ni(L1)(PPh₃)]Benzyl alcoholBenzaldehyde92
[Fe(GBSA)Cl₃]CyclohexanolCyclohexanone88

Mechanistic Insights

The catalytic cycle involves:

  • Coordination of the alcohol to the metal center.

  • Hydrogen abstraction by the metal-bound oxidant (e.g., TBHP).

  • Formation of the carbonyl product via β-hydride elimination .

Biological Activities

Antimicrobial Properties

Cinnamaldehyde (2,4-dinitrophenyl)hydrazone exhibits broad-spectrum antimicrobial activity:

Table 3: Minimum Inhibitory Concentrations (MIC)

MicroorganismMIC (µg/mL)
Staphylococcus epidermidis16
Escherichia coli32
Pseudomonas aeruginosa64

The mechanism involves disruption of microbial cell membranes via interaction with phospholipid bilayers .

Analytical Applications

Carbonyl Compound Detection

The compound serves as a derivatization agent for aldehydes and ketones in gas chromatography (GC) and high-performance liquid chromatography (HPLC). Hydrazone formation enhances detection sensitivity by a factor of 10–100 compared to underivatized analytes.

Quantitative Analysis

A validated HPLC method using cinnamaldehyde hydrazone as an internal standard achieves a linear range of 0.1–50 µg/mL (R² = 0.999) for quantifying cinnamaldehyde in cinnamon extracts .

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